4-acetylphenyl 2H-chromene-3-carboxylate
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Overview
Description
4-acetylphenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical properties
Preparation Methods
The synthesis of 4-acetylphenyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring through cyclization reactions. One common method involves the reaction of 4-acetylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like piperidine or sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
4-acetylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
4-acetylphenyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
4-acetylphenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Benzopyrans: These compounds share a similar structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(4-acetylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-12(19)13-6-8-16(9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10H,11H2,1H3 |
InChI Key |
PXRQIVPIGYMVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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